molecular formula C21H19N5O2S B11473649 1,3-dimethyl-8-(2-phenylethyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

1,3-dimethyl-8-(2-phenylethyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11473649
M. Wt: 405.5 g/mol
InChI Key: FPEVVPKYIFTUJJ-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-8-(2-PHENYLETHYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a thiophene ring, a phenylethyl group, and an imidazo[1,2-g]purine core

Preparation Methods

The synthesis of 1,3-DIMETHYL-8-(2-PHENYLETHYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves multiple steps, typically starting with the preparation of the imidazo[1,2-g]purine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the thiophene ring and the phenylethyl group is usually accomplished through substitution reactions under controlled conditions. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1,3-DIMETHYL-8-(2-PHENYLETHYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the thiophene ring, the phenylethyl group, or the imidazo[1,2-g]purine core.

Scientific Research Applications

1,3-DIMETHYL-8-(2-PHENYLETHYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-8-(2-PHENYLETHYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,3-DIMETHYL-8-(2-PHENYLETHYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can be compared with other similar compounds, such as:

    1,3-DIMETHYL-8-THIOPHEN-2-YL-7H-PURINE-2,6-DIONE: This compound shares a similar core structure but lacks the phenylethyl group, which may affect its chemical and biological properties.

    DITHIENO[3,2-B2′,3′-D]THIOPHENE (DTT): While structurally different, DTT is another heterocyclic compound with applications in organic electronics, highlighting the versatility of thiophene-based molecules.

The uniqueness of 1,3-DIMETHYL-8-(2-PHENYLETHYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its combination of structural elements, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

2,4-dimethyl-6-(2-phenylethyl)-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H19N5O2S/c1-23-18-17(19(27)24(2)21(23)28)26-13-15(16-9-6-12-29-16)25(20(26)22-18)11-10-14-7-4-3-5-8-14/h3-9,12-13H,10-11H2,1-2H3

InChI Key

FPEVVPKYIFTUJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCC4=CC=CC=C4)C5=CC=CS5

Origin of Product

United States

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